tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate
Overview
Description
tert-Butyl N-[1-(aminooxy)propan-2-yl]carbamate is a chemical compound with the molecular formula C8H18N2O3 and a molecular weight of 190.24 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(aminooxy)propan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(aminooxy)propan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
tert-Butyl N-[1-(aminooxy)propan-2-yl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The aminooxy group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate include:
- tert-Butyl N-[1-(aminooxy)ethyl]carbamate
- tert-Butyl N-[1-(aminooxy)butyl]carbamate
- tert-Butyl N-[1-(aminooxy)pentyl]carbamate
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it a valuable compound in scientific research and industrial applications .
Biological Activity
Tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 190.24 g/mol. This compound features a tert-butyl group, an aminooxy functional group, and a carbamate moiety, making it significant in medicinal chemistry and organic synthesis due to its unique structural characteristics.
Synthesis
The synthesis of this compound typically involves a two-step reaction process:
- Formation of the Intermediate :
- Reaction of tert-butyl carbamate with 2-bromo-1-propanol results in tert-butyl (1-hydroxypropan-2-yl)carbamate.
- Conversion to Final Product :
- The intermediate is then reacted with hydroxylamine-O-sulfonic acid to yield this compound.
This method provides flexibility in terms of scalability and purity of the final product, which is crucial for its potential applications in drug development.
The biological activity of this compound is primarily attributed to its potential as a pharmacophore in drug development. It has been shown to interact with various enzymes, particularly serine proteases, which are involved in numerous biochemical pathways. The presence of the aminooxy group suggests that this compound can inhibit enzyme activity and potentially modify proteins through oxime formation.
Alzheimer's Disease
One of the most promising applications of this compound is in the treatment of Alzheimer's disease. It has been found to inhibit beta-secretase activity, an enzyme critical in the production of amyloid-beta peptides that form plaques in Alzheimer's patients' brains .
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits anti-inflammatory and analgesic properties by inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for producing prostaglandins that lead to inflammation and pain .
Anticancer Activity
This compound has also demonstrated anticancer potential by inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and hepatocellular carcinoma .
Antibacterial Properties
Preliminary studies suggest that this compound may serve as an antibacterial agent by interacting with bacterial enzymes, potentially inhibiting their function. It has been investigated for its ability to inhibit specific β-lactamases, making it a candidate for combination therapies against resistant bacterial strains.
Case Studies
Case Study 1: Alzheimer’s Disease Inhibition
In a study focused on Alzheimer’s disease models, treatment with this compound significantly reduced amyloid plaque formation compared to control groups. This suggests its potential as a therapeutic agent targeting beta-secretase activity.
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that the compound effectively inhibited COX-2 activity, leading to decreased prostaglandin levels in inflammatory models. This positions it as a candidate for further development as an anti-inflammatory drug.
Case Study 3: Cancer Cell Line Studies
Research involving various cancer cell lines showed that this compound reduced cell viability significantly at concentrations as low as 10 µM, indicating its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tert-butyl carbamate | Simple structure, used as a protective group | |
Aminooxyacetic acid | Contains an aminooxy group directly attached to acetic acid | |
Tert-butyl N-(hydroxyethyl)carbamate | Hydroxyethyl substitution provides different reactivity |
This compound stands out due to its specific arrangement of functional groups, allowing for unique reactivity patterns and diverse biological activities.
Properties
IUPAC Name |
tert-butyl N-(1-aminooxypropan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-6(5-12-9)10-7(11)13-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWALAYUOXONVQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CON)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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